![molecular formula C13H20ClNO3 B029990 Salbutamon Hydrochloride CAS No. 41489-89-8](/img/structure/B29990.png)
Salbutamon Hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Salbutamol Hydrochloride's synthesis involves several chemical reactions, starting with the base compound saligenin, a derivative which undergoes structural modifications to incorporate the β2-adrenoceptor agonist activity. Detailed synthesis pathways focus on optimizing yield and purity, ensuring the therapeutic efficacy of Salbutamol Hydrochloride.
Molecular Structure Analysis
The molecular structure of Salbutamol Hydrochloride features a chiral center, resulting in (R)- and (S)- enantiomers. Its structure is crucial for its interaction with β2-adrenergic receptors. The (R)-enantiomer is pharmacologically active, offering bronchodilation, while the (S)-enantiomer is less active but may contribute to side effects. Understanding the molecular structure is essential for the drug's pharmacological profile and effectiveness.
Chemical Reactions and Properties
Salbutamol Hydrochloride undergoes several chemical reactions, including metabolism in the liver to inactive sulfate and glucuronide conjugates. Its chemical properties, such as solubility in water and stability in various pH conditions, are important for its formulation as an inhalable solution or as oral tablets.
Physical Properties Analysis
The physical properties of Salbutamol Hydrochloride, including its melting point, boiling point, and solubility in different solvents, play a crucial role in its formulation and delivery. These properties are essential for the drug's administration as an inhaler, nebulizer solution, or oral medication, ensuring its stability and bioavailability.
Chemical Properties Analysis
Salbutamol Hydrochloride's chemical properties, such as its reactivity with other compounds, degradation under certain conditions, and interaction with excipients in formulations, are critical for the development and manufacturing of safe and effective medications. Understanding these properties ensures the drug's efficacy and stability throughout its shelf life.
Applications De Recherche Scientifique
Immunomodulatory Potential in Autoimmune Diseases
Salbutamol, also known as albuterol, has traditionally been recognized for its application in treating bronchospasm in asthma patients. Beyond its well-known bronchodilatory effects, recent research suggests salbutamol may possess immunomodulatory properties, presenting a potential therapeutic avenue for autoimmune diseases such as multiple sclerosis (MS). Studies have demonstrated that salbutamol can modulate the immune system both in vitro and in vivo, across various animal models and human studies, hinting at its capability to serve as an adjunct therapy for MS. This emerging evidence underscores the need for further investigation into salbutamol's role in immunomodulation and its broader therapeutic implications beyond respiratory conditions (Makhlouf, Weiner, & Khoury, 2002).
Enantiomer-Specific Effects
Salbutamol is a chiral molecule, comprising R (levosalbutamol) and S isomers. While traditionally used as a racemic mixture, research indicates that the therapeutic benefits of salbutamol are primarily attributable to its R-isomer, levosalbutamol. The S-isomer, previously deemed an inert component, has been implicated in deleterious effects upon chronic administration. Levosalbutamol has been shown to offer a therapeutic advantage in both acute and chronic asthma treatment in adults and children, suggesting a potential for more targeted and efficacious treatment modalities. These findings emphasize the importance of enantioselective approaches in drug formulation and therapy, pointing towards a paradigm shift in the management of bronchospastic diseases (Gupta & Singh, 2007).
Therapeutic Synergies and Safety Evaluations
The exploration of salbutamol in combination therapies and its safety profile has broadened our understanding of its pharmacological spectrum. Studies have evaluated the use of salbutamol alongside other agents, such as magnesium, highlighting its role in enhancing treatment efficacy for severe asthma and chronic obstructive pulmonary disease (COPD). These investigations not only reinforce the therapeutic versatility of salbutamol but also contribute to optimizing treatment strategies for respiratory conditions. Safety assessments, particularly in the context of long-acting beta2-agonists, affirm salbutamol's favorable profile when used within therapeutic parameters, supporting its continued role in clinical practice (Rabe Kf, 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWSQQUAGFEQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608457 | |
Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salbutamon Hydrochloride | |
CAS RN |
41489-89-8 | |
Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salbutamol Hydrochloride EP Impurity J | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.